molecular formula C9H12ClNO4S2 B11180903 N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)methanesulfonamide

N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B11180903
M. Wt: 297.8 g/mol
InChI Key: AEKHDRBGAAWQMS-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated aromatic ring and two methanesulfonyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE typically involves the reaction of 3-chloro-2-methylaniline with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring and chlorine atom contribute to the compound’s overall reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE is unique due to its dual methanesulfonyl groups, which enhance its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C9H12ClNO4S2/c1-7-8(10)5-4-6-9(7)11(16(2,12)13)17(3,14)15/h4-6H,1-3H3

InChI Key

AEKHDRBGAAWQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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